molecular formula C10H18O2 B13497919 2-(1-Methylcycloheptyl)acetic acid

2-(1-Methylcycloheptyl)acetic acid

Cat. No.: B13497919
M. Wt: 170.25 g/mol
InChI Key: CTQCPWZWYQKZTC-UHFFFAOYSA-N
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Description

2-(1-Methylcycloheptyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcycloheptyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with methyl iodide to form 1-methylcycloheptanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcycloheptyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Ketones or higher carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acyl chlorides or esters, depending on the reagents used.

Scientific Research Applications

2-(1-Methylcycloheptyl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cycloheptyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanecarboxylic acid: Similar structure but lacks the methyl group at the 1-position.

    2-(Cycloheptyl)acetic acid: Similar structure but lacks the methyl substitution on the cycloheptyl ring.

Uniqueness

2-(1-Methylcycloheptyl)acetic acid is unique due to the presence of both the cycloheptyl ring and the methyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-methylcycloheptyl)acetic acid

InChI

InChI=1S/C10H18O2/c1-10(8-9(11)12)6-4-2-3-5-7-10/h2-8H2,1H3,(H,11,12)

InChI Key

CTQCPWZWYQKZTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)CC(=O)O

Origin of Product

United States

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